N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide
Description
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGZIOMINMHBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-2-ylmethyl group, which can be synthesized from tetrahydropyran via a series of reactions including oxidation and reduction . The pyrazole ring is then introduced through a cyclization reaction involving appropriate precursors . Finally, the benzo[b]thiophene-2-carboxamide moiety is attached through a coupling reaction, often using reagents such as carbodiimides or other coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydro-2H-pyran-2-ylmethyl group can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydro-2H-pyran-2-ylmethyl group can yield tetrahydropyran-2-one, while reduction of the carboxamide group can produce the corresponding amine .
Scientific Research Applications
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide include:
Tetrahydropyran-2-carbinol: A simpler compound with a similar tetrahydropyran ring.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the Pyrazole Ring : This is often the first step, where the pyrazole moiety is synthesized using appropriate precursors.
- Introduction of the Oxane Moiety : The oxane component is integrated through specific reactions that may require catalysts and controlled conditions.
- Formation of the Benzothiophene Structure : Finally, the benzothiophene ring is constructed, completing the compound's structure.
The chemical formula for this compound is , with a molecular weight of approximately 327.38 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways involved depend on the target and context of use, which are often elucidated through biochemical studies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related benzothiophene derivatives. For instance, compounds containing similar structures have shown efficacy against various bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. However, resistance patterns in Gram-negative bacteria like E. coli and Pseudomonas aeruginosa remain a challenge .
Cytotoxicity Studies
Cytotoxicity assessments using fibroblast cell lines have indicated that certain derivatives exhibit low cytotoxic effects while maintaining antimicrobial potency. For example, compounds derived from benzothiazine structures have demonstrated promising profiles in terms of safety and efficacy .
| Compound | MIC (mg/mL) | Cytotoxicity (Fibroblasts) |
|---|---|---|
| 6g | 0.00975 | Low |
| 7d | Varies | Moderate |
| 7f | Low | Lowest among tested |
Case Studies
Several case studies have documented the therapeutic potential of benzothiophene derivatives:
- Antimicrobial Efficacy : A study evaluating a series of benzothiazine derivatives found that certain compounds exhibited significant antimicrobial activity against resistant strains, supporting their development as alternative antimicrobial agents .
- Neuroprotective Effects : Research has shown that some related compounds can protect against neurotoxic agents in cellular models, suggesting potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Other studies have indicated that these compounds can act as inhibitors in inflammatory pathways, providing insights into their utility in managing inflammatory diseases .
Q & A
Q. Table 1: Structural Components and Proposed Biological Roles
| Component | Role in Bioactivity | Example Targets |
|---|---|---|
| Benzothiophene-2-carboxamide | Core scaffold for target engagement | Kinases, GPCRs |
| Oxan-2-ylmethyl group | Solubility enhancement | Metabolic enzymes |
| 1H-Pyrazol-4-yl | Hydrogen bond donor/acceptor | ATP-binding pockets |
Basic: What synthetic routes optimize yield for this compound?
Synthesis typically involves sequential coupling of oxane-modified pyrazole with benzothiophene-carboxylic acid derivatives. Key steps:
Oxane-pyrazole intermediate : Prepared via alkylation of 1H-pyrazol-4-amine with 2-(bromomethyl)oxane in DMF/K₂CO₃ (75–80% yield) .
Amide coupling : React with 1-benzothiophene-2-carbonyl chloride using HOBt/EDC in dichloromethane (60–70% yield) .
Q. Table 2: Reaction Optimization Parameters
| Step | Solvent | Base/Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | 80 | 75–80 |
| Amide formation | DCM | HOBt/EDC | 25 | 60–70 |
Advanced: How to resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions:
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside cell-based assays .
- Dose-response profiling : Test across 3–4 log units to identify off-target effects .
- Proteomic analysis : Identify interacting partners in divergent models to clarify mechanism .
Advanced: What computational strategies predict kinase binding affinity?
Molecular docking (AutoDock Vina, Schrödinger) with the following parameters:
- Grid box : Centered on ATP-binding site (PDB: 3H6 for reference kinase) .
- Scoring functions : MM-GBSA for binding free energy refinement .
- Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å acceptable) .
Basic: Which analytical techniques confirm purity and structure?
- NMR : Aromatic protons (δ 7.2–8.5 ppm for benzothiophene), oxane methylene (δ 3.4–3.8 ppm) .
- LC-MS : [M+H]⁺ ion matching theoretical mass (±0.1 Da) .
- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .
Advanced: How does the oxane group influence pharmacokinetics (PK)?
The oxane substituent reduces logP by ~0.5 units, improving aqueous solubility but potentially limiting blood-brain barrier penetration. Strategies to enhance bioavailability:
- Prodrug modification : Esterify the carboxamide to increase membrane permeability .
- PEGylation : Attach polyethylene glycol to the oxane group for prolonged circulation .
Q. Table 3: PK Property Modifications
| Modification | logP Change | Solubility (mg/mL) | Half-life (h) |
|---|---|---|---|
| Parent compound | 2.8 | 0.15 | 3.5 |
| Oxane-PEG conjugate | 2.3 | 0.45 | 8.2 |
Basic: What biological targets and models are under investigation?
- Targets : Aurora kinase A (anticancer), TNF-α (anti-inflammatory) .
- Models :
Advanced: How to mitigate side reactions during amide coupling?
- Coupling agents : Replace EDC with DMTMM for reduced racemization .
- Temperature control : Maintain ≤25°C to prevent oxane ring opening .
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
